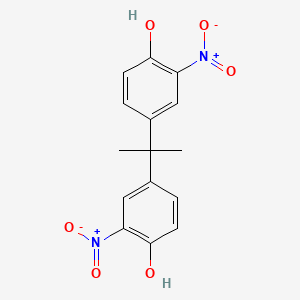

2,2-Bis(4-hydroxy-3-nitrophenyl)propane

説明

Contextualization within Nitro-Substituted Bisphenol Derivatives Research

2,2-Bis(4-hydroxy-3-nitrophenyl)propane, also known as 3,3'-dinitrobisphenol A, is a derivative of the widely-used industrial chemical, bisphenol A (BPA). The introduction of nitro (NO₂) groups onto the phenolic rings of the BPA structure significantly alters its chemical and physical properties. Research into nitro-substituted bisphenol derivatives is a specialized area within the broader field of bisphenol chemistry. This subfield is primarily concerned with understanding how the strong electron-withdrawing nature of the nitro groups influences the reactivity, thermal stability, and potential applications of these molecules. The presence of the nitro group can make the phenolic protons more acidic and can serve as a reactive site for further chemical modifications, such as reduction to amino groups to create novel monomers for polymer synthesis. chemicalbook.com Furthermore, the study of these derivatives is driven by the need for materials with enhanced properties, such as high-performance polymers with improved thermal resistance.

The broader family of bisphenol derivatives is recognized for its role in creating robust plastics and resins. nih.gov However, concerns over the endocrine-disrupting effects of some bisphenols, including BPA, have spurred research into a wide array of its analogues. nih.govnih.gov The investigation into nitro-substituted derivatives like this compound is part of this larger effort to understand the structure-activity relationships within this class of compounds.

Historical Development and Emerging Research Significance of the Compound

The synthesis of this compound is not a recent development in the chemical literature. Early reports on the nitration of bisphenol A to yield its dinitro derivative date back to at least the late 1960s and early 1970s. For instance, a method for synthesizing this compound was described in Russian patents and journals from that era. prepchem.com These initial studies laid the groundwork for its use as a chemical intermediate. A notable early application was its role as a precursor in the synthesis of tetranitrobisphenol A, which was investigated for its properties as a polymerization inhibitor. prepchem.com

For a considerable period, research on this compound was primarily confined to its synthesis and its use as a building block for other molecules, particularly in the creation of diamino-derivatives for polymer applications. chemicalbook.com However, there is an emerging research significance for this compound in the field of environmental science and toxicology. A recent study has identified nitrated bisphenols, including a compound consistent with the structure of this compound, as previously unrecognized transformation products of BPA in indoor environments. nih.gov This research suggests that the compound can be formed through heterogeneous reactions between surface-bound BPA and gaseous nitrous acid (HONO), a common indoor air pollutant. nih.gov This discovery has opened a new avenue of research, focusing on the environmental prevalence, formation pathways, and potential health implications of this and other nitrated bisphenols. nih.gov

Overview of Key Research Domains and Methodologies

Academic research on this compound spans several key domains:

Synthetic Chemistry: The primary method for its preparation is the direct nitration of bisphenol A using nitric acid, often in a solvent like dichloroethane. prepchem.com Research in this area focuses on optimizing reaction conditions to control the degree of nitration and maximize the yield of the desired dinitro- product.

Polymer Chemistry: The compound serves as a valuable monomer after the reduction of its nitro groups to amino groups, forming 2,2-bis(3-amino-4-hydroxyphenyl)propane. chemicalbook.com This resulting diamine is then used in polycondensation reactions to synthesize high-performance polymers such as polyimides, which are known for their thermal stability and mechanical strength. chemicalbook.com

Environmental Chemistry and Toxicology: An emerging and significant research domain is the study of this compound as an environmental transformation product of BPA. nih.gov Research in this area investigates its formation in indoor environments and its potential toxicological profile, including its binding affinity to receptors like the estrogen-related receptor gamma. nih.govwikipedia.org

A variety of analytical methodologies are employed to study this compound:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating and quantifying the compound in reaction mixtures and environmental samples. researchgate.netnih.gov These are often coupled with mass spectrometry (MS) for unambiguous identification. researchgate.netnih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the molecular structure and confirming the positions of the nitro substituents on the aromatic rings. researchgate.netresearchgate.net Infrared (IR) spectroscopy is used to identify functional groups, such as the hydroxyl (O-H) and nitro (N-O) stretches. researchgate.net

Crystallography: X-ray crystallography has been used to determine the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Data on this compound

The following tables provide key data points for this compound, compiled from various scientific sources.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₅H₁₄N₂O₆ |

| Molar Mass | 318.28 g/mol |

| Appearance | Yellow powder |

| Melting Point | 130-135 °C |

Data sourced from multiple references. wikipedia.orgwikipedia.org

Table 2: Spectroscopic Data

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to aromatic protons, methyl protons of the isopropylidene bridge, and hydroxyl protons. |

| ¹³C-NMR | Resonances for the different carbon atoms in the aromatic rings, the isopropylidene bridge, and the methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H, C-H, C=C (aromatic), and N-O (nitro group) stretching vibrations. |

Detailed spectral data can be found in specialized chemical databases and research articles. researchgate.netresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

4-[2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c1-15(2,9-3-5-13(18)11(7-9)16(20)21)10-4-6-14(19)12(8-10)17(22)23/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISYARSNTHASDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277355 | |

| Record name | 4,4'-propane-2,2-diylbis(2-nitrophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-21-5 | |

| Record name | 3,3′-Dinitrobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitrobisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002637596 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-propane-2,2-diylbis(2-nitrophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINITROBISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUB3DJ24JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways

Established Nitration Protocols for 2,2-Bis(4-hydroxyphenyl)propane Precursors

The traditional and most established method for synthesizing 2,2-Bis(4-hydroxy-3-nitrophenyl)propane involves the direct nitration of its precursor, 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A). This electrophilic aromatic substitution reaction typically utilizes strong nitrating agents.

A common protocol involves reacting Bisphenol A with concentrated nitric acid in a suitable solvent. prepchem.com For instance, the nitration can be carried out using 70% nitric acid in a solvent like dichloroethane at a controlled temperature, typically between 20-30°C for approximately 2 hours, to primarily yield the dinitro product. prepchem.com Another established method employs a mixture of nitric acid and acetic acid in a benzene (B151609) solvent, which has been reported to produce a crude product yield of 72%. google.com

The fundamental chemistry of this transformation relies on the generation of the nitronium ion (NO₂⁺), a potent electrophile. In industrial settings, this is often achieved using a mixed-acid system of sulfuric acid and nitric acid, which facilitates the formation of the nitronium ion that then attacks the electron-rich phenol (B47542) rings. nih.gov

A significant challenge in the synthesis of this compound is controlling the extent of nitration. The hydroxyl groups of the Bisphenol A precursor are strongly activating and ortho-, para-directing. Since the para positions are already substituted, the incoming nitro groups are directed to the ortho positions on each ring. However, the reaction conditions that favor dinitration can also lead to the formation of over-nitrated products, particularly the hazardous and difficult-to-remove trinitrated byproduct. google.com

Research indicates that when using methods such as nitration with nitric acid in the presence of acetic acid, the formation of these trinitrates can be around 5 to 10%. google.com Controlling the reaction temperature is crucial; one patented process specifies a temperature range of -5°C to 10°C to achieve high-purity dinitrate with significantly reduced levels of the trinitrate impurity. google.com This precise temperature control helps to manage the reactivity of the system and prevent further nitration once the desired dinitro compound is formed.

The choice of solvent and catalyst is paramount in directing the outcome of the nitration of Bisphenol A. The solvent not only facilitates the reaction by dissolving the reactants but can also influence the reaction rate and selectivity.

Chlorinated hydrocarbons, such as dichloroethane, are commonly used solvents. prepchem.comgoogle.com Other systems have utilized a mix of acetic acid and benzene. google.com The polarity and nature of the solvent can affect the solubility of the nitrating species and the substrate, thereby influencing the reaction kinetics. For example, in the nitration of phenols over solid acid catalysts, solvents like carbon tetrachloride have been shown to provide higher yields of specific isomers compared to others like acetone, methanol, or water. tandfonline.com Conversely, some oxygenated donor solvents, such as tetrahydrofuran (B95107) and diethyl ether, have been found to inhibit the nitration reaction entirely under certain conditions. researchgate.net

Acidic catalysis is inherent to the process, as it promotes the formation of the active electrophile, the nitronium ion. While the classic approach uses a strong mineral acid mixture (HNO₃/H₂SO₄), research has explored various acidic catalysts to improve selectivity and reduce the harshness of the reaction conditions. nih.gov Solid acid catalysts, such as zeolites (e.g., H-beta) and silicotungstic acid supported on zirconia, have been used for phenol nitration, offering advantages in terms of being clean and environmentally friendly processes. tandfonline.comresearchgate.net

Interactive Table 1: Effect of Solvent and Catalyst on Phenol Nitration This table summarizes findings from various phenol nitration studies, which provide insights applicable to the synthesis of this compound.

Catalyst System Solvent Key Finding Reference Concentrated HNO₃ Dichloroethane Established protocol for dinitration of Bisphenol A. chemicalbook.com HNO₃ / Acetic Acid Benzene Yields dinitro product but can form trinitrate byproducts. chemtube3d.com Zeolite H-beta (Solid Acid) Carbon Tetrachloride (CCl₄) Higher yield (87%) of o-nitrophenol compared to other solvents. prepchem.com Tetrachlorosilane-Sodium Nitrate (B79036) Tetrahydrofuran / Diethyl Ether These oxygenated donor solvents completely inhibited the reaction. mdpi.com Dilute HNO₃ / TBAB (Phase-Transfer Catalyst) Liquid-Liquid two-phase system Highly selective nitration under mild conditions.

Novel and Sustainable Synthetic Routes for this compound

In response to the environmental and safety concerns associated with traditional nitration methods that use highly corrosive acids, research has shifted towards developing novel and more sustainable synthetic routes. acs.org These modern approaches prioritize green chemistry principles, aiming for higher efficiency, purity, and reduced environmental impact.

Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances. gordon.edu For the nitration of phenolic compounds, this has led to the exploration of alternative nitrating agents and energy sources.

One prominent approach is the use of metal nitrates as a substitute for nitric acid. Reagents such as copper(II) nitrate (Cu(NO₃)₂) in acetic acid or calcium nitrate (Ca(NO₃)₂) have been successfully employed for the nitration of phenols. acs.orggordon.edu These methods are considered greener because the reagents are often less toxic, and the processes can avoid the use of strong, corrosive acids like sulfuric acid. tandfonline.com Another innovative green method involves microwave-assisted nitration, which can dramatically reduce reaction times and required materials. gordon.edu For example, nitrating 4-hydroxyacetophenone with calcium nitrate and acetic acid under microwave irradiation proceeds to high yield in under 10 minutes. gordon.edu Other green systems include using bismuth nitrate in conjunction with reusable solid supports like montmorillonite (B579905) KSF clay, which facilitates an easier workup and catalyst recycling. google.com

The development of advanced catalysts is central to modernizing the synthesis of this compound. The goal is to enhance reaction speed, improve control over selectivity, and simplify the purification process.

Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture, reducing waste and allowing for catalyst reuse. numberanalytics.com Examples include zeolites and sulfated metal oxides, which offer a high surface area and tunable acidity ideal for catalyzing nitration reactions. researchgate.netnumberanalytics.com For instance, silicotungstic acid supported on hydrous zirconia has been demonstrated as an effective solid acid catalyst for phenol nitration in a dichloroethane medium at room temperature. researchgate.net

Phase-transfer catalysts (PTCs) represent another frontier. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate nitration using dilute nitric acid in a liquid-liquid two-phase system. acs.org The PTC helps to transport the nitrating species across the phase boundary, enabling the reaction to proceed under much milder conditions than traditional methods, leading to high selectivity. acs.org

Interactive Table 2: Novel Catalytic Systems for Phenolic Nitration

Catalyst/Reagent Approach Advantages Reference Cu(NO₃)₂ / Acetic Acid Green Chemistry Avoids strong corrosive acids like H₂SO₄. researchgate.net Ca(NO₃)₂ / Microwave Green Chemistry Rapid reaction times, reduced waste. google.com Bismuth Nitrate / Montmorillonite KSF Green Chemistry / Heterogeneous Reusable catalyst, easy to recycle. acs.org Zeolites / Sulfated Metal Oxides Heterogeneous Catalysis High surface area, tunable acidity, easy separation. nih.gov Tetrabutylammonium Bromide (TBAB) Phase-Transfer Catalysis Allows use of dilute HNO₃, mild conditions, high selectivity.

Mechanistic Elucidation of Formation Reactions

The primary mechanism for the formation of this compound is through electrophilic aromatic substitution. nih.gov The reaction is initiated by the formation of the highly reactive nitronium ion (NO₂⁺) from the nitrating agent (e.g., a mixture of nitric and sulfuric acids). nih.govchemtube3d.com

The steps are as follows:

Generation of the Electrophile: Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich aromatic ring of Bisphenol A performs a nucleophilic attack on the nitronium ion. The hydroxyl groups on the rings are strongly activating, directing the attack to the ortho positions. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

While this is the canonical pathway, other reactive nitrogen species and mechanisms can also contribute to the nitration of phenolic compounds. For instance, studies have shown that nitrated bisphenols can be formed through heterogeneous reactions with gaseous nitrous acid (HONO). nih.gov This alternative pathway may proceed under different conditions, such as those found in specific industrial or environmental settings. It has been demonstrated that the presence of air (oxygen) is essential for the formation of nitro-BPA from HONO, suggesting the reaction does not proceed simply through a nitroso-BPA intermediate that is subsequently oxidized. nih.gov Furthermore, other powerful nitrating agents like peroxynitrite (ONOO⁻), formed from the reaction of nitric oxide and superoxide, have been proposed to mediate the nitration of Bisphenol A in biological systems. wikipedia.orgmdpi.com

Table of Mentioned Compounds

Investigation of Reaction Intermediates and Transition States

The nitration of Bisphenol A to yield this compound proceeds through a series of transient species, the identification of which is key to elucidating the reaction mechanism. While direct studies on this specific dinitro-derivative are limited, research on the mononitration of BPA and the nitration of simpler phenols provides significant insights into the potential intermediates and transition states involved.

One area of investigation has been the role of nitrosated species as potential intermediates. In a study concerning the nitration of BPA by nitrous acid (HONO), the formation of a nitrosated BPA (NO-BPA) was considered as a possible step towards the formation of nitrated BPA (NO₂-BPA). However, experiments conducted in an air-free environment, which would be expected to lead to an accumulation of a NO-BPA intermediate if it were on the main reaction pathway, showed a significant decrease in the formation of NO₂-BPA. This suggests that the nitrosated species is not the primary intermediate in that specific reaction context. nih.gov

Theoretical studies on the nitration of phenol, a structurally related parent compound, using density functional theory (DFT) have identified several key intermediates along the reaction coordinate. These include:

Unoriented π-complex: An initial, weak association between the nitrating agent and the electron-rich aromatic ring.

Oriented reaction complex: A more specifically oriented complex preceding the formation of the covalent bond.

σ-complex (Wheland intermediate): A resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. researchgate.net

Furthermore, for highly reactive substrates like phenols, a single-electron transfer (SET) mechanism has been proposed as a plausible alternative pathway, occurring prior to the formation of the σ-complex. researchgate.net The transition states in these reactions are the high-energy structures that connect these intermediates along the reaction pathway. The characterization of these transition states is computationally demanding but essential for a complete understanding of the reaction dynamics.

Kinetic Studies and Reaction Rate Determination

The rate at which this compound is formed is influenced by a variety of factors, including the concentration of reactants, temperature, and the chemical environment (e.g., pH and solvent). While specific kinetic data for the synthesis of this dinitro compound are not extensively documented in publicly available literature, studies on the nitration of its precursor, Bisphenol A, offer valuable information.

Research on the transformation of BPA by ammonia-oxidizing bacteria, which involves abiotic nitration by biogenic nitrite (B80452), has demonstrated that the reaction rate is significantly dependent on nitrite concentrations, temperature, and pH. nih.gov Specifically, the formation of nitrated BPA is faster at lower pH values, which is critical for the formation of the nitrating agent, nitrous acid (HONO), from nitrite. nih.gov

In a different context, the kinetics of BPA degradation via photocatalysis have been modeled using the Langmuir-Hinshelwood (LH-HW) rate law. This model describes the relationship between the initial reaction rate and the initial reactant concentration, showing a shift from first-order to zero-order kinetics as the reactant concentration increases. scielo.org.mx Although this pertains to degradation, it highlights the complex kinetic behaviors that can be observed in reactions involving BPA.

Competitive nitration reactions are a useful tool for determining the relative reactivity of different aromatic compounds. For instance, a study comparing the nitration rates of biphenyl (B1667301) and toluene (B28343) found that biphenyl nitrates approximately 1.87 times faster than toluene. spu.edu A similar approach could be employed to quantify the reactivity of the first and second nitration steps in the synthesis of this compound.

Table 1: Factors Influencing the Reaction Rate of BPA Nitration

| Factor | Observation | Reference |

| pH | The formation rate of NO₂-BPA is significantly slower at pH values above 5. nih.gov | nih.gov |

| Reactant Concentration | Nitrite concentration is a major factor influencing the reaction rate in abiotic nitration. nih.gov | nih.gov |

| Temperature | Temperature is a key factor affecting the rate of BPA nitration. nih.gov | nih.gov |

Computational Chemistry Approaches to Reaction Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. For the nitration of aromatic compounds like Bisphenol A, DFT calculations can provide detailed insights into the reaction pathway, including the structures of intermediates and transition states, and the associated energy changes.

DFT studies on the nitration of benzene and phenol have been instrumental in mapping out the potential energy surfaces of the reaction. researchgate.net These studies have shown that considering the solvent effect is crucial for obtaining quantitatively reliable results for positional selectivity (i.e., the ortho/para ratio of nitration). researchgate.net For the nitration of phenol, theoretical studies have explored the plausibility of a single-electron transfer (SET) mechanism. researchgate.net

The application of DFT can also elucidate the electronic properties of the reactant and product molecules, which in turn helps to understand their reactivity. For example, DFT calculations have been used to study the electronic spectra and the effect of substituents on the electron distribution in substituted phenols. doaj.org The calculation of the Highest Occupied Molecular Orbital (HOMO) energy can be related to the nucleophilicity of the aromatic ring and its susceptibility to electrophilic attack. nih.gov In the context of the nitration of various phenolic compounds, a relationship has been observed between the HOMO energy and the product ratios. nih.gov

Table 2: Computationally Derived Properties of Related Phenolic Compounds

| Compound | Property | Value | Method | Reference |

| (E)-2-nitro-4-[(phenylimino)methyl]phenol | HOMO-LUMO energy gap | Not specified | B3LYP/6-311G+(d,p) | nih.gov |

| 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane | Topological Polar Surface Area (TPSA) | 40.46 Ų | Not specified | tue.nl |

| 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane | LogP | 6.7577 | Not specified | tue.nl |

Derivatization Chemistry and Functionalization Strategies of 2,2 Bis 4 Hydroxy 3 Nitrophenyl Propane

Reduction of Nitro Groups to Amino Derivatives

The transformation of the nitro functionalities of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane into amino groups represents a pivotal step in the synthesis of valuable monomers for high-performance polymers. This reduction process yields 2,2-Bis(3-amino-4-hydroxyphenyl)propane and related aminophenols, which are key building blocks in materials science.

Catalytic Hydrogenation and Other Reduction Techniques

The conversion of this compound to its diamino derivative is most commonly achieved through catalytic hydrogenation. This method is widely favored due to its efficiency and the production of clean products. A prevalent technique involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. chemicalbook.com One established procedure describes heating the dinitro compound in absolute ethanol (B145695) with a 10% Pd/C catalyst. chemicalbook.com Hydrazine (B178648) monohydrate is then added dropwise to the refluxing solution, serving as the hydrogen donor in a process known as transfer hydrogenation. chemicalbook.comprepchem.com The reaction is typically maintained at reflux for an extended period, for example 24 hours, to ensure complete reduction of both nitro groups. chemicalbook.comprepchem.com

Alternatively, Raney nickel is another effective catalyst for this reduction, often used with hydrazine hydrate (B1144303) in an aqueous alkaline medium. researchgate.net The reaction conditions, such as solvent and temperature, can be adapted. For instance, lower aliphatic alcohols (C1-C4), glycols, or ethers can be employed as solvents, with the reaction temperature ranging from 0 to 120 °C. researchgate.net High-pressure hydrogen gas can also be used as the reductant in conjunction with a Pd/C catalyst. researchgate.net

Other reducing agents and systems reported for the reduction of aromatic nitro compounds in a broader context include iron in acidic media, sodium hydrosulfite, tin(II) chloride, and samarium diiodide, although their specific application to this compound is less commonly documented in readily available literature. merckmillipore.com

Preparation of 2,2-Bis(3-amino-4-hydroxyphenyl)propane and Related Aminophenols

The synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)propane is a well-documented process. Following the catalytic reduction of the dinitro precursor, a straightforward workup procedure is employed to isolate the product. This typically involves filtering the hot reaction mixture to remove the catalyst, followed by partial concentration of the filtrate. chemicalbook.comprepchem.com The concentrated solution is then poured into cold water to precipitate the crude diamino product. chemicalbook.comprepchem.com Further purification is generally achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product as a white powder. chemicalbook.comprepchem.com The purity of the resulting 2,2-Bis(3-amino-4-hydroxyphenyl)propane is crucial for its subsequent use in polymerization reactions.

The successful synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)propane via the reduction of its dinitro analogue is summarized in the following table:

| Precursor | Reagents and Catalysts | Solvent | Yield | Melting Point (°C) | Reference |

| This compound | 10% Pd/C, Hydrazine monohydrate | Absolute Ethanol | 88% | 263 | prepchem.com |

| This compound | Raney Nickel, Hydrazine hydrate | Aqueous alkaline medium | Not specified | Not specified | researchgate.net |

This table presents data from selected studies and is not exhaustive.

Significance of Amino Derivatives as Monomers for High-Performance Polymers

The primary importance of 2,2-Bis(3-amino-4-hydroxyphenyl)propane lies in its role as a functional monomer for the synthesis of high-performance polymers. chemicalbook.com Specifically, it is a key precursor for polyimides and polybenzoxazoles, which are classes of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netgoogle.com

The presence of both amino and hydroxyl groups in the ortho position to each other allows for the formation of the benzoxazole (B165842) ring structure during polymerization, leading to polybenzoxazoles. These polymers are utilized in applications demanding high thermal and oxidative stability.

Furthermore, the diamine functionality of 2,2-Bis(3-amino-4-hydroxyphenyl)propane enables it to be used in polycondensation reactions with various dianhydrides to produce polyimides. researchgate.net These materials find extensive use in the aerospace, electronics, and automotive industries due to their outstanding performance characteristics. The hexafluoro (B1673141) analogue, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661), is particularly noted for its use in synthesizing polymers for electronic materials. researchgate.net

Reactions Involving Hydroxyl Groups

While the primary derivatization pathway for this compound involves the reduction of its nitro groups, the phenolic hydroxyl groups also possess reactivity that can be exploited for creating polymer precursors. However, direct functionalization of the hydroxyl groups in the dinitro compound is less common, as the focus is typically on creating the diamino monomer first. The reactivity of the hydroxyl groups is more commonly utilized in the parent compound, Bisphenol A, or in the reduced amino-derivative.

Etherification and Esterification for Polymer Precursors

In the broader context of bisphenol-based monomers, etherification and esterification of the hydroxyl groups are fundamental reactions for building polymer backbones. For instance, the reaction of bisphenols with epichlorohydrin (B41342) results in the formation of epoxy resins, a widely used class of thermosetting polymers. Similarly, reaction with phosgene (B1210022) or its equivalents yields polycarbonates.

A well-known example of a derivatized bisphenol is 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA), a key monomer in dental composites. polysciences.comnih.gov This molecule is synthesized from Bisphenol A and glycidyl (B131873) methacrylate, in a reaction that involves the etherification of the phenolic hydroxyl groups. While this specific reaction is not documented for the dinitro analogue, it illustrates the general principle of modifying the hydroxyl groups to introduce new functionalities.

Esterification reactions, such as reaction with dicarboxylic acids or their derivatives, can lead to the formation of polyesters. The properties of these polymers can be tailored by the choice of the bisphenol and the diacid components.

Condensation Reactions for Macrocyclic and Oligomeric Structures

The bifunctional nature of this compound, with two phenolic hydroxyl groups, makes it a potential candidate for condensation reactions to form macrocyclic and oligomeric structures. Such reactions typically involve reacting the bisphenol with a suitable linking agent under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

While specific examples of macrocycles derived directly from this compound are not prominent in the literature, the general strategy is well-established for other bisphenols. These macrocyclic compounds are of interest for their potential applications in host-guest chemistry, as ionophores, or as building blocks for more complex supramolecular architectures. The synthesis of such structures would likely proceed after the reduction of the nitro groups, as the resulting amino groups would offer additional or alternative reaction sites for macrocyclization.

Electrophilic and Nucleophilic Substitution on Aromatic Rings (Excluding Nitration)

The reactivity of the aromatic rings in this compound is dictated by the interplay of the existing substituents: the activating ortho,para-directing hydroxyl group and the deactivating meta-directing nitro group. organicchemistrytutor.comyoutube.commasterorganicchemistry.com This inherent electronic dichotomy governs the regioselectivity of further substitution reactions, offering pathways to a diverse range of functionalized derivatives.

Halogenation Studies and Regiochemical Control

Halogenation represents a fundamental electrophilic aromatic substitution reaction for introducing reactive handles onto the aromatic scaffold of this compound. The directing effects of the hydroxyl and nitro groups are paramount in determining the position of the incoming halogen atom.

The hydroxyl group, being a strongly activating ortho,para-director, would be expected to facilitate halogenation at the positions ortho and para to it. organicchemistrytutor.comlibretexts.org Conversely, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. youtube.com In the case of this compound, the positions ortho to the hydroxyl groups are already occupied by the nitro groups. Therefore, electrophilic attack is anticipated at the remaining vacant position ortho to the hydroxyl group (and meta to the nitro group).

While specific studies on the halogenation of this compound are not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution on substituted phenols and nitrobenzenes provide a strong predictive framework. For instance, the bromination of similar phenolic compounds often utilizes reagents like N-bromosuccinimide (NBS) in solvents such as acetic acid or tetrahydrofuran (B95107). mdpi.comgoogle.com The regioselectivity of such reactions is a critical aspect, and controlling reaction conditions such as temperature, solvent, and the nature of the halogenating agent is crucial for achieving the desired isomer.

Table 1: Predicted Regioselectivity of Halogenation on this compound

| Reagent | Predicted Major Product | Rationale |

| Br₂ / Acetic Acid | 2,2-Bis(5-bromo-4-hydroxy-3-nitrophenyl)propane | The hydroxyl group directs the incoming electrophile (Br⁺) to the ortho position, which is sterically less hindered than the position between the hydroxyl and isopropylidene groups. This position is also meta to the deactivating nitro group. |

| Cl₂ / Lewis Acid | 2,2-Bis(5-chloro-4-hydroxy-3-nitrophenyl)propane | Similar to bromination, chlorination is expected to occur at the position activated by the hydroxyl group and least deactivated by the nitro group. |

Advanced Functionalization for Tailored Molecular Architectures

Beyond simple halogenation, the functionalization of this compound can be extended to introduce a variety of other chemical moieties, paving the way for the synthesis of complex molecular architectures with tailored properties. These strategies often involve leveraging the reactivity of the phenolic hydroxyl groups or exploring nucleophilic aromatic substitution pathways.

One key strategy involves the etherification of the phenolic hydroxyl groups. This can be achieved by reacting this compound with various alkylating or arylating agents under basic conditions. The resulting ether derivatives can exhibit modified solubility, thermal stability, and reactivity, making them suitable for applications in polymer chemistry and materials science.

Furthermore, while electrophilic substitution is generally disfavored due to the deactivating nature of the nitro groups, nucleophilic aromatic substitution (SNAAr) presents a viable alternative for introducing new functionalities. The electron-withdrawing nitro groups strongly activate the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitro group. Although the hydroxyl group is not a typical leaving group for SNAAr, its conversion to a better leaving group, or the introduction of a halogen at the activated position, can facilitate such reactions.

For instance, if a halogen atom is introduced at the 5-position (ortho to the hydroxyl and meta to the nitro), this halogen can potentially be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides. This opens up a vast synthetic space for creating a library of derivatives with diverse functional groups.

The reduction of the nitro groups to amino groups is another critical transformation. The resulting 2,2-bis(3-amino-4-hydroxyphenyl)propane is a valuable monomer for the synthesis of high-performance polymers like polybenzoxazoles and polyimides. The presence of the amino groups also opens up avenues for a wide range of further derivatization reactions, including acylation, alkylation, and diazotization, allowing for the construction of even more complex and functional molecules.

Integration in Polymer and Advanced Material Science Research

2,2-Bis(4-hydroxy-3-nitrophenyl)propane as a Monomer/Intermediate in Polymer Synthesis

The bifunctional nature of this compound, conferred by its two phenolic hydroxyl groups, makes it an ideal candidate for step-growth polymerization. It can be directly incorporated into polymer backbones or chemically modified to create versatile intermediates for advanced polymer synthesis.

Synthesis of Nitro-Substituted Polycarbonates and Polyesters

This compound can function as a diol monomer in polycondensation reactions to create aromatic polycarbonates and polyesters with pendant nitro groups.

Polycarbonates: The synthesis of polycarbonates from this monomer typically involves a reaction with phosgene (B1210022) or a transesterification reaction with a carbonate source like diphenyl carbonate. mdpi.comwikipedia.org The resulting polymer chain incorporates the bisphenol unit, with the nitro groups positioned ortho to the hydroxyl-derived ether linkages. These nitro groups significantly modify the polymer's properties compared to standard Bisphenol A polycarbonate. mdpi.com

Polyesters: Aromatic polyesters, often referred to as polyarylates, can be synthesized by reacting this compound with aromatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride. researchgate.netacs.org These reactions yield polymers with high thermal stability and mechanical strength, where the nitro functionalities are preserved along the polymer backbone. The presence of these polar groups can enhance solubility in specific organic solvents, facilitating processing into films and fibers. researchgate.net

Precursor for Polyimides and Polybenzoxazoles via Amino-Bisphenols

One of the most significant applications of this compound is as a precursor for high-performance heterocyclic polymers like polyimides (PIs) and polybenzoxazoles (PBOs). chemicalbook.comchemdad.com This process involves a two-step transformation:

Reduction to Amino-Bisphenol: The two nitro groups on the monomer are chemically reduced to primary amino groups, yielding 2,2-bis(3-amino-4-hydroxyphenyl)propane (BAP). chemicalbook.comchemdad.com This reduction is commonly achieved using methods such as catalytic hydrogenation. chemicalbook.com

Polymerization and Cyclization: The resulting BAP monomer, which contains both nucleophilic amine and hydroxyl groups, is then polymerized.

For Polyimides: BAP is reacted with tetracarboxylic dianhydrides. researchgate.netresearchgate.net This forms a soluble poly(amic acid) precursor, which is subsequently converted into the final polyimide through thermal or chemical cyclodehydration. nasa.gov

For Polybenzoxazoles: BAP is reacted with diacid chlorides or dicarboxylic acids. nasa.govacs.org The initial poly(hydroxy amide) is then thermally treated at high temperatures, leading to intramolecular cyclization to form the rigid and highly stable benzoxazole (B165842) ring structure. nasa.gov

Polymers derived from this route are known for their exceptional thermal stability, chemical resistance, and mechanical properties. rsc.orgrsc.org

Role in Epoxy Resin Chemistry and Curing Mechanisms

While the direct use of this compound in common epoxy formulations is less documented than its non-nitrated counterpart, its structure suggests several potential roles. Epoxy resins are typically synthesized from Bisphenol A and epichlorohydrin (B41342) to form Bisphenol A diglycidyl ether (BADGE). youtube.com

By analogy, this compound could be used to synthesize a nitro-substituted epoxy resin . The presence of the electron-withdrawing nitro groups would be expected to alter the reactivity of the epoxy rings and influence the final properties of the cured network.

Alternatively, the phenolic hydroxyl groups of the molecule itself can act as a curing agent for standard epoxy resins (like BADGE). In this capacity, it would be a tetra-functional hardener (two hydroxyls and two reactive sites on the aromatic rings activated by the nitro groups). The nitro groups would increase the acidity of the phenolic protons, potentially accelerating the curing reaction. Furthermore, recent research has explored the use of nitric acid to decompose cured epoxy resins, followed by hydrogenation to convert nitro groups into amines, creating a recycled curing agent, demonstrating the versatile chemistry of nitro-aromatics in epoxy systems. acs.org

Impact of Nitro and Hydroxyl Functionalities on Polymer Properties and Architecture

The presence of both nitro (—NO₂) and hydroxyl (—OH) groups on the monomer has a defining influence on the properties of the resulting polymers. These functional groups dictate intermolecular forces, chain conformation, and electronic characteristics.

Influence on Chain Rigidity and Intermolecular Interactions

The structural characteristics of this compound impart significant rigidity and strong intermolecular interactions to the polymers derived from it.

Intermolecular Interactions: The polar nitro and hydroxyl groups are key drivers of intermolecular forces.

Hydrogen Bonding: The hydroxyl group acts as a strong hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors. researchgate.netwiley-vch.deroyalsocietypublishing.orgacs.org This leads to a dense network of hydrogen bonds between polymer chains, which significantly increases cohesion.

Dipole-Dipole Interactions: The nitro group has a large dipole moment, leading to strong dipole-dipole interactions that further enhance intermolecular attraction.

These combined effects—increased chain rigidity and strong intermolecular forces—typically result in polymers with elevated glass transition temperatures (Tg), improved thermal stability, and reduced solubility in non-polar solvents. specialchem.comfraunhofer.deresearchgate.net

Below is a table summarizing the expected influence of these functionalities on polymer properties.

| Functional Group | Effect on Polymer Chain | Consequence for Bulk Properties |

| Hydroxyl (—OH) | Acts as H-bond donor and acceptor. researchgate.netacs.org | Increases intermolecular forces, enhances adhesion, raises Tg. specialchem.com |

| **Nitro (—NO₂) ** | Bulky group causing steric hindrance. specialchem.com Strong dipole moment. Acts as H-bond acceptor. | Increases chain rigidity, raises Tg, enhances dielectric constant, potential for NLO properties. researchgate.netnih.gov |

| Isopropylidene Bridge | Provides a rigid, tetrahedral link. | Contributes to inherent stiffness and thermal stability of the backbone. |

Dielectric and Optoelectronic Properties of Derived Materials

The introduction of nitro groups is a well-established strategy for tuning the electronic and optical properties of materials.

Dielectric Properties: The dielectric constant (κ) of a polymer is a measure of its ability to store electrical energy. specialchem.com The highly polar nature of the nitro group significantly increases the dielectric constant of polymers derived from this compound. Materials with a high dielectric constant are valuable for applications in electronic components like capacitors and for energy storage. gatech.edursc.org For instance, incorporating polar nitrile or sulfonyl groups into polyimides has been shown to raise the dielectric constant to values between 4.8 and 7.2. rsc.org A similar, if not greater, effect is anticipated for the strongly polar nitro group.

Optoelectronic Properties: The powerful electron-withdrawing nature of the nitro group makes it a key component in materials designed for nonlinear optics (NLO). nih.gov When paired with electron-donating groups within a polymer structure, it can create charge-transfer complexes that lead to a large second-order nonlinear optical susceptibility. google.com Such polymers are of interest for applications in optical switching and light modulation devices. google.commdpi.com The presence of nitro groups has been shown to reduce the energy gap in organic compounds, a desirable feature for various optoelectronic applications. nih.gov

The table below provides a qualitative comparison of properties for polymers derived from standard Bisphenol A versus its dinitro-substituted counterpart.

| Property | Polymer from Bisphenol A (BPA) | Polymer from this compound | Rationale for Difference |

| Glass Transition Temp. (Tg) | Moderate-High | Higher | Increased chain rigidity and stronger intermolecular H-bonding and dipole-dipole forces from —NO₂ groups. researchgate.netspecialchem.com |

| Solubility (in nonpolar solvents) | Generally Soluble | Lower | Increased polarity and strong hydrogen bonding network reduce interaction with nonpolar solvent molecules. researchgate.net |

| Dielectric Constant (κ) | Low (e.g., PC ≈ 2.9) wikipedia.org | Significantly Higher | The large dipole moment of the C—NO₂ bond increases the overall polarity of the material. specialchem.comrsc.org |

| Nonlinear Optical (NLO) Activity | Negligible | Potentially High | The strong electron-withdrawing nitro group can enable significant second-order NLO effects. nih.govgoogle.com |

Research on High-Performance Polymer Composites and Hybrids

The integration of specialized monomers derived from this compound into polymer matrices is a key strategy for developing high-performance composites and hybrids. The resulting polymers, particularly polyimides and polybenzoxazoles, are utilized for their intrinsic stability and functional characteristics.

Polymer Blend and Copolymerization Studies

The synthesis of polymers from 2,2-bis(3-amino-4-hydroxyphenyl)propane (BAP) allows for the creation of materials with tailored properties through blending and copolymerization. Research in this area focuses on enhancing the processability and performance characteristics of traditionally intractable polymers.

Organo-soluble polyimides have been successfully synthesized using BAP derivatives, which can then be blended with other polymers to create materials with a desirable balance of properties. For instance, the copolymerization of BAP analogs with other diamines or dianhydrides is a common strategy to disrupt polymer chain symmetry, thereby improving solubility without significantly compromising thermal stability.

A study on a polyimide derived from 2,2′-bis(4-aminophenoxyphenyl) propane (B168953) (BAPP), an analog of BAP, and 3,3′,4,4′‐oxydiphthalic dianhydride (ODPA) reported a notable elongation at break of 29% for the resulting polyimide film, indicating good flexibility. researchgate.net In another investigation, a series of polyimides were prepared from a BAP analog and various aromatic dianhydrides. These polyimides exhibited excellent organosolubility and mechanical properties, with tensile strengths ranging from 93 to 120 MPa and tensile moduli between 3.5 and 5.3 GPa. researchgate.net

Copolymerization is also employed to fine-tune the properties of the resulting polymers. For example, to enhance the processability of polyimides, BAP can be copolymerized with more flexible diamines. This approach can lower the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolyimide, making it more amenable to melt processing.

| Property | Value | Polymer System |

| Elongation at Break | 29% | Polyimide from BAPP and ODPA |

| Tensile Strength | 93 - 120 MPa | Polyimides from BAP analog and various dianhydrides |

| Tensile Modulus | 3.5 - 5.3 GPa | Polyimides from BAP analog and various dianhydrides |

Development of Advanced Functional Materials

The primary application of this compound is in the synthesis of its diamino derivative, BAP, which is a key building block for advanced functional materials, particularly polyimides and polybenzoxazoles. chemicalbook.com These polymers are renowned for their use in applications demanding high thermal stability, chemical resistance, and excellent mechanical performance. chemicalbook.comtcichemicals.com

Polyimides:

Polyimides are synthesized through a two-step process involving the reaction of a diamine, such as BAP, with a dianhydride to form a poly(amic acid) (PAA) precursor, which is then thermally or chemically cyclized. researchgate.net The properties of the final polyimide can be tailored by the choice of the dianhydride.

Research on polyimides derived from the fluorinated analog of BAP, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) (6FAP), demonstrates the potential for creating high-performance materials. For example, a polyimide film synthesized from 6FAP and 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA) exhibited the following properties:

| Property | Value |

| Tensile Strength | 103 MPa |

| Tensile Modulus | 2.2 GPa |

| Elongation at Break | 10.7% |

| Glass Transition Temperature (Tg) | 271–283°C |

| 5% Weight Loss Temperature | 426–483°C |

These fluorinated polyimides are also noted for their good solubility in organic solvents, a desirable characteristic for processing. researchgate.net

Polybenzoxazoles (PBOs):

The ortho-amino and hydroxyl functionalities on the BAP monomer make it an ideal candidate for the synthesis of polybenzoxazoles. PBOs are another class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis typically involves the reaction of a bis(o-aminophenol), like BAP, with a dicarboxylic acid or its derivative. The resulting poly(o-hydroxyamide) precursor is then cyclized at high temperatures to form the final PBO. These materials are of interest for applications in the electronics and aerospace industries. tcichemicals.com

The development of these advanced functional materials hinges on the initial nitration of Bisphenol A to form this compound, which is then reduced to the crucial BAP monomer. chemicalbook.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Analysis and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by calculating its electron density. A key application of DFT is molecular geometry optimization, where the lowest energy arrangement of the atoms in the molecule is found. This process yields important structural parameters. For 2,2-bis(4-hydroxy-3-nitrophenyl)propane, a DFT analysis would typically be performed using a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to find its most stable three-dimensional conformation.

A theoretical DFT optimization would aim to reproduce these experimental findings and could provide the data for a comprehensive table of bond lengths, bond angles, and dihedral angles.

Interactive Data Table: Representative DFT Geometrical Parameters (Hypothetical)

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the presence of electron-withdrawing nitro groups and electron-donating hydroxyl groups on the aromatic rings would significantly influence the energies and distributions of the frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. Theoretical calculations can map the electron density of the HOMO and LUMO across the molecule, identifying the most likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: FMO Parameters from DFT Calculations (Hypothetical)

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP is invaluable for understanding intermolecular interactions, as it shows regions of positive and negative potential.

For this compound, an MEP analysis would highlight the electronegative regions around the oxygen atoms of the nitro and hydroxyl groups, which would be represented by shades of red or yellow, indicating sites susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms of the hydroxyl groups would likely show positive potential (blue), indicating sites for nucleophilic interaction. This analysis provides insights into how the molecule would interact with other reagents or how it might self-assemble in a condensed phase.

Molecular Dynamics (MD) Simulations of Derived Polymer Systems

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of large systems, such as polymers, over time. By solving Newton's equations of motion for a system of atoms, MD simulations can predict the conformational dynamics and bulk properties of materials.

Simulation of Polymer Chain Conformation and Packing Efficiency

Polymers derived from this compound, such as polycarbonates or polyesters, could be studied using MD simulations. An amorphous cell of polymer chains would be constructed, and the simulation would track the movement of each atom over time. This allows for the analysis of the polymer chains' conformation, such as their radius of gyration, and how efficiently they pack together. The presence of the bulky nitro groups would be expected to influence chain stiffness and packing.

Reaction Pathway Modeling and Mechanistic Insights

Theoretical and computational chemistry provides powerful tools to investigate the synthesis of this compound at a molecular level. The primary synthetic route to this compound is the electrophilic aromatic substitution (EAS) of its precursor, Bisphenol A (BPA). In this reaction, the electron-rich phenolic rings of BPA act as nucleophiles, attacking an electrophile—typically the nitronium ion (NO₂⁺)—generated from nitric acid, often in the presence of a catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com

Transition State Identification for Synthetic Transformations

A critical aspect of modeling chemical reactions is the identification and characterization of transition states. A transition state represents the highest energy point along the lowest energy path from a reactant to an intermediate or product. Its structure and energy determine the activation energy (energy barrier) of a reaction step, which in turn governs the reaction rate. masterorganicchemistry.com

For the synthesis of this compound, the key transformation is the nitration of the aromatic rings of BPA. This occurs via the attack of the π-electrons of a benzene (B151609) ring on the nitronium ion (NO₂⁺), leading to the formation of a cationic sigma complex. eurjchem.comresearchgate.net This step involves the disruption of aromaticity and is typically the rate-determining step of the substitution. masterorganicchemistry.com A subsequent fast step involves the deprotonation of the sigma complex to restore aromaticity and yield the nitrated product. youtube.com

While specific DFT studies on the transition states for the nitration of Bisphenol A are not prevalent in publicly available literature, extensive research on analogous systems like benzene and other phenolic compounds provides a clear framework for how such an analysis is performed. DFT calculations are used to locate the geometry of the transition state (σ-TS) leading to the sigma complex intermediate. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-N bond and breaking of the C-H bond). researchgate.net

Studies on simpler systems demonstrate the type of quantitative data that can be obtained. For instance, DFT calculations have been used to determine the activation barriers for the nitration of various aromatic compounds. These values are highly dependent on the substrate, the specific nitrating agent, and the computational method used.

| Reactant | Method/Level of Theory | Calculated Activation Energy | Reference |

|---|---|---|---|

| Benzene + NO₂⁺ | LC-wHPBE/6-311++G(d,p) | 7 kcal/mol (ΔE*) | eurjchem.com |

| Benzene + NO₂⁺ | B3LYP/6-311G** | 8.37 kJ/mol (Barrier Height for σ-TS formation) | researchgate.net |

| Curcumin + NO₂ | DFT/B3LYP | 43.64 kcal/mol (Gibbs Free Activation Energy, 298.15 K) | chemrxiv.org |

Computational Catalysis Studies for Enhanced Reaction Design

Computational catalysis aims to use theoretical models to design more efficient, selective, and environmentally benign catalytic processes. For the synthesis of this compound, this would involve designing a catalyst that promotes the desired dinitration while minimizing side reactions, such as over-nitration or oxidation, which are common issues in phenol (B47542) nitration. ias.ac.in

The traditional catalyst, sulfuric acid, functions by promoting the formation of the highly reactive nitronium ion (NO₂⁺). However, this strong acid system can lead to unwanted byproducts and presents environmental disposal challenges. ias.ac.in Computational studies can explore alternatives, such as solid acid catalysts (e.g., zeolites) or Lewis acid catalysts. acs.org

A computational approach to designing a better catalyst would involve several steps:

Mechanism Elucidation: Using DFT, model the full catalytic cycle with a proposed catalyst. This includes the activation of the nitrating agent, the electrophilic attack by the BPA substrate, and the regeneration of the catalyst.

Catalyst Screening: A series of potential catalysts can be modeled in silico. By calculating the activation energies for the rate-determining step with each catalyst, researchers can predict their relative efficiencies. The goal is to find a catalyst that provides a lower energy pathway to the desired product compared to uncatalyzed or traditionally catalyzed reactions.

Selectivity Analysis: For Bisphenol A, it is crucial to achieve dinitration at the positions ortho to both hydroxyl groups. Computational models can calculate the energy barriers for substitution at all possible sites on the aromatic rings. An effective catalyst would selectively lower the barrier for the desired ortho-nitration pathway over other possibilities.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. ijcce.ac.ir Computational models like the Solvation Model based on Density (SMD) can be incorporated into DFT calculations to simulate how different solvents would stabilize or destabilize reactants, transition states, and products, helping to identify optimal reaction conditions. acs.org

| Research Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1. Catalyst Selection | Literature Review & Chemical Intuition | Identify a set of potential solid acid or Lewis acid catalysts. | A list of candidate catalysts for computational screening. |

| 2. Model Reaction Pathways | DFT (e.g., B3LYP, M06-2X) | Calculate the potential energy surface for the reaction with each catalyst. | Detailed mechanistic pathways and identification of all intermediates and transition states. |

| 3. Determine Activation Energies | Transition State Theory & DFT | Calculate the energy barrier for the rate-determining step of each pathway. | Quantitative prediction of reaction rates and catalyst efficiency. |

| 4. Predict Regioselectivity | DFT | Compare activation energies for nitration at ortho vs. meta positions. | A prediction of the ortho/para/meta product distribution for each catalyst. |

| 5. Optimize Conditions | DFT with Solvation Models (e.g., SMD) | Investigate the effect of solvent and temperature on reaction barriers. | Identification of the most promising catalyst and reaction conditions for experimental validation. |

By systematically modeling these factors, computational chemistry serves as a predictive tool to guide experimental efforts, reducing the time and resources needed to develop an optimized synthesis for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane and its derivatives. It provides detailed information about the chemical environment of individual atoms within a molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound derivatives.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For a typical derivative of this compound, the spectrum would show a characteristic singlet for the six protons of the two equivalent methyl groups in the propane (B168953) bridge. The aromatic region would display a more complex series of multiplets. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the phenyl rings significantly influences the chemical shifts of the aromatic protons, causing them to appear at distinct positions. The phenolic hydroxyl proton often appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon environments. researchgate.net Key signals include those for the methyl carbons, the quaternary carbon of the propane bridge, and the various aromatic carbons, whose chemical shifts are influenced by the attached nitro and hydroxyl groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for definitive structural elucidation. COSY identifies proton-proton couplings within the same spin system, helping to assign the aromatic protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques are collectively used to piece together the molecular framework, confirming the connectivity between the propane unit and the substituted phenyl rings, and verifying the substitution pattern on the aromatic rings of synthesized derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Moieties in this compound Derivatives This interactive table summarizes the expected chemical shift (δ) ranges in ppm relative to a standard reference.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Isopropylidene (-C(CH₃)₂) | ~1.7 | ~31 (CH₃), ~42 (Quaternary C) | The methyl protons typically appear as a sharp singlet. |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | 115 - 155 | The exact shifts are highly dependent on the position relative to the -OH and -NO₂ groups. |

When this compound is used as a monomer to create polymers, such as polycarbonates or polyesters, solid-state NMR (ssNMR) becomes a critical tool for analyzing the material's microstructure in its native, solid form. mdpi.comiaea.orgcapes.gov.br Unlike solution NMR, which averages out anisotropic interactions, ssNMR can provide information on molecular structure, conformation, and dynamics in the solid state.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the solid polymer. youtube.com These spectra can differentiate between carbons in crystalline and amorphous domains, providing insights into the material's morphology. The presence of the bulky nitro groups can influence chain packing and mobility, which can be studied through the analysis of chemical shifts and peak widths.

Furthermore, advanced ssNMR experiments, including relaxation time measurements (e.g., T₁ and T₁ρ), can probe polymer chain dynamics over various timescales. mdpi.com This information is vital for correlating the monomer's structure with the macroscopic properties (e.g., thermal and mechanical) of the final polymer. For cross-linked gels derived from such monomers, ssNMR is one of the few techniques capable of providing detailed structural and compositional analysis. youtube.com

Mass Spectrometry (MS) for Mechanistic Studies and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound and its derivatives. dphen1.com This is a crucial step in confirming the identity of a newly synthesized compound. Using electrospray ionization (ESI), the molecule can be observed as a deprotonated species [M-H]⁻ in negative ion mode or as adducts like [M+Na]⁺ in positive ion mode. nih.gov

Tandem mass spectrometry (MS/MS) is used to structurally characterize the compound by inducing fragmentation of a selected parent ion and analyzing the resulting product ions. nih.govresearchgate.net The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentations observed in MS/MS studies of the parent compound, bisphenol A, include the loss of a methyl group (-•CH₃) and the characteristic cleavage of the bond between the quaternary carbon and one of the phenyl rings, leading to a highly stable phenoxide ion. researchgate.netresearchgate.net The presence of nitro groups would introduce additional fragmentation pathways, such as the loss of •NO or •NO₂. These specific fragmentation patterns are used to confirm the structure and can be used for highly selective quantification in complex matrices using techniques like Multiple Reaction Monitoring (MRM). nih.gov

Table 2: Predicted HRMS Data and Key MS/MS Fragments for this compound This interactive table shows the calculated exact mass and expected major fragments.

| Species | Formula | Calculated m/z (Monoisotopic) | Predicted Fragmentation |

|---|---|---|---|

| [M-H]⁻ | C₁₅H₁₃N₂O₆ | 317.0779 | Loss of •CH₃, loss of •NO₂, cleavage to form nitrophenoxide ion |

The synthesis of this compound via the nitration of 2,2-bis(4-hydroxyphenyl)propane (bisphenol A) can lead to a complex mixture of products. This can include regioisomers, as well as compounds with varying degrees of nitration (e.g., mono-, tri-, and tetra-nitrated species).

The coupling of a separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), with mass spectrometry is essential for the analysis of these complex reaction mixtures. researchgate.netnih.gov LC-MS is particularly well-suited for this purpose, as it can separate the various polar, non-volatile products. nih.gov Each separated component can then be identified by its molecular weight and characteristic MS/MS fragmentation pattern. This allows for the identification of reaction intermediates and by-products, providing crucial information for optimizing reaction conditions to maximize the yield of the desired dinitro product and minimize impurities.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are routinely used for the characterization of this compound. mdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum is a plot of absorbance versus wavenumber. For this compound, the FTIR spectrum would show characteristic absorption bands confirming the presence of key functional groups.

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The resulting spectrum provides information about vibrational modes and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy provides complementary information to FTIR, with strong signals expected for the aromatic ring structures and the symmetric stretch of the nitro groups. researchgate.netscilit.com Comparing the IR and Raman spectra can provide a more complete vibrational fingerprint of the molecule. mdpi.com

Table 3: Key Vibrational Modes for this compound This interactive table details the principal functional groups and their characteristic wavenumber ranges in FTIR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch (broad) | 3200 - 3500 | FTIR (strong) |

| Aromatic C-H | C-H stretch | 3000 - 3100 | FTIR (medium), Raman (strong) |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | FTIR (medium), Raman (medium) |

| Aromatic Ring | C=C stretch | 1580 - 1610, 1450 - 1510 | FTIR (strong), Raman (strong) |

| Nitro (-NO₂) | Asymmetric stretch | 1520 - 1560 | FTIR (very strong) |

| Nitro (-NO₂) | Symmetric stretch | 1345 - 1385 | FTIR (strong), Raman (strong) |

| Isopropylidene | C-H bend | 1365 - 1385 | FTIR (medium) |

X-ray Diffraction (XRD) and Scattering Techniques for Structural Characterization

X-ray based techniques are fundamental for determining the atomic-level structure of the this compound monomer and for characterizing the morphology and degree of order in polymers synthesized from it.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By obtaining a suitable single crystal of this compound, SC-XRD analysis can provide accurate measurements of bond lengths, bond angles, and torsional angles. This information reveals the molecule's conformation, including the orientation of the nitro groups relative to the hydroxyl groups and the dihedral angle between the two phenyl rings.

While the crystal structure of this compound itself is not found in the surveyed literature, studies on similar molecules, such as other nitrated aromatic compounds and Bisphenol A, have been conducted. nih.govnih.gov For example, the crystal structure of Bisphenol A complexed with the estrogen-related receptor γ has been determined, providing insight into its molecular geometry. nih.gov For a nitrated compound, SC-XRD would precisely locate the nitro groups on the phenyl rings, confirming the 3-position, and detail any intramolecular hydrogen bonding between the phenolic proton and the nitro group oxygen atoms. This structural data is invaluable for computational modeling and for understanding how the monomer packs in the solid state, which can influence its reactivity and physical properties.

When this compound is used as a monomer to create polymers, the resulting materials can range from fully amorphous to semi-crystalline. Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the structure of these polymers over different length scales.

Wide-Angle X-ray Scattering (WAXS) provides information about the atomic-level ordering within the polymer.

Amorphous Polymers: WAXS patterns of amorphous polymers, such as many polycarbonates, exhibit broad, diffuse halos. The position of these halos relates to the average distance between polymer chains.

Semi-Crystalline Polymers: In semi-crystalline polymers, sharp diffraction peaks appear superimposed on the amorphous halo. The positions and intensities of these peaks are characteristic of the polymer's crystal lattice, and the ratio of the area of the crystalline peaks to the total scattered intensity can be used to estimate the degree of crystallinity.

Small-Angle X-ray Scattering (SAXS) investigates larger-scale structures, typically in the range of 1 to 100 nanometers. For semi-crystalline polymers, SAXS can provide information on the morphology of the crystalline and amorphous domains, such as the average size and spacing of crystalline lamellae.

Chemical and Environmental Transformation Research

Chemical Degradation Pathways in Environmental Contexts (Non-Toxicology Focused)

The structural characteristics of DNBP-A, featuring two phenolic rings substituted with nitro groups, suggest that its environmental degradation is likely influenced by processes that affect both the bisphenol A backbone and the nitro functionalities.